Allyl heptafluorobutyrate

Description

BenchChem offers high-quality Allyl heptafluorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl heptafluorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

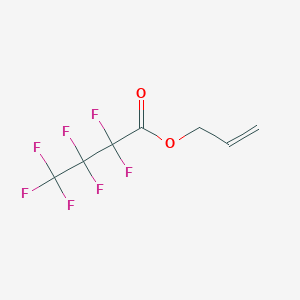

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F7O2/c1-2-3-16-4(15)5(8,9)6(10,11)7(12,13)14/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBHYYDXTQBWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17165-55-8 | |

| Record name | 2-Propen-1-yl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17165-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl heptafluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical and physical properties of allyl heptafluorobutyrate

Engineering Amphiphobic and Self-Lubricating Systems: A Technical Guide to Allyl Heptafluorobutyrate

As a Senior Application Scientist, I frequently encounter the engineering challenge of designing surfaces that must flawlessly resist fouling, icing, and biological adhesion in extreme environments. The solution to these challenges rarely lies in macroscopic engineering, but rather in the precise control of surface energy at the molecular level.

Allyl heptafluorobutyrate (CAS 17165-55-8) is a highly specialized, bifunctional fluorinated monomer that serves as a critical building block in advanced materials science. It is particularly invaluable in the synthesis of Slippery Liquid-Infused Porous Surfaces (SLIPS) and amphiphobic thin films[1]. This whitepaper deconstructs the chemical causality, physical properties, and field-proven methodologies for leveraging this unique molecule in high-performance applications.

Molecular Architecture and Causality

The utility of allyl heptafluorobutyrate ( C7H5F7O2 ) stems from its dual-domain molecular architecture, which bridges two distinct chemical functionalities:

-

The Perfluorinated Tail (Heptafluorobutyrate): The extreme electronegativity of the seven fluorine atoms on the butyrate chain creates a dense, rigid electron cloud that severely limits London dispersion forces. This domain is responsible for the molecule's profound hydrophobicity and lipophobicity (amphiphobicity), driving the surface energy of the resulting materials to near-zero levels[2].

-

The Reactive Head (Allyl Group): The terminal carbon-carbon double bond provides a versatile, polymerizable handle. It readily participates in free-radical polymerization, hydrosilylation, and organometallic complexation, allowing scientists to permanently anchor the ultra-low surface energy fluorinated tails into a robust solid matrix[3].

Physicochemical Profile

Understanding the physical constraints of allyl heptafluorobutyrate is essential for robust experimental design. Its relatively low molecular weight and boiling point necessitate careful handling to prevent evaporative loss during synthesis, dictating the choice of curing mechanisms[4].

Table 1: Core Chemical and Physical Properties

| Property | Value | Causality / Engineering Implication |

| IUPAC Name | Butanoic acid, heptafluoro-, 2-propenyl ester | Defines the ester linkage connecting the reactive allyl head and the inert fluoroalkyl tail[5]. |

| CAS Number | 17165-55-8 | Unique identifier for regulatory compliance and procurement tracking[5]. |

| Molecular Weight | 254.10 g/mol | The relatively low MW contributes to its high vapor pressure and volatility[4]. |

| Boiling Point | ~110°C | Precludes high-temperature thermal curing without pressurization; necessitates UV-curing pathways[4]. |

| Appearance | Clear, colorless liquid | Indicates high purity; yellowing may suggest ester hydrolysis or impurities[6]. |

| Solubility | Immiscible with water; miscible with fluorosolvents | Dictates the use of fluorinated solvents (e.g., hydrofluoroethers) for homogenous reaction mixtures[7]. |

Advanced Applications: Slippery Liquid-Infused Porous Surfaces (SLIPS)

The most transformative application of allyl heptafluorobutyrate is in the fabrication of SLIPS[1]. Traditional superhydrophobic surfaces rely on trapped air pockets (the Cassie-Baxter state), which easily collapse under hydrostatic pressure. SLIPS replace this air with an incompressible liquid lubricant, creating a self-healing, omniphobic barrier.

The Causality of Monomer Selection: For a liquid lubricant to remain stably infused within a polymer network, the solid matrix and the liquid must possess a high thermodynamic affinity (a low enthalpy of mixing)[8]. By co-polymerizing allyl heptafluorobutyrate into the base resin, the resulting polymer matrix becomes highly fluorinated. This perfectly matches the ultra-low surface energy of perfluoropolyether (PFPE) lubricants (like Krytox or FC-70). Because the chemical nature of the polymer and the lubricant are identical, the lubricant is thermodynamically locked into the matrix and cannot be displaced by external fluids such as water, crude oil, or biological fluids[9].

Experimental Methodology: One-Pot Synthesis of a SLIPS Coating

The following protocol details the synthesis of a self-lubricating, omniphobic coating using allyl heptafluorobutyrate. As with any robust scientific procedure, this workflow is designed as a self-validating system : success at each critical juncture can be visually or metrically confirmed before proceeding.

Step 1: Precursor Formulation Combine 40 wt% allyl heptafluorobutyrate, 40 wt% of a fluorinated crosslinker (e.g., bis(hexafluoroisopropyl) itaconate), and 2 wt% UV photoinitiator (e.g., Darocur 1173) in a light-blocked glass vial[1]. Causality: UV curing is deliberately selected over thermal curing to prevent the evaporation of the highly volatile allyl heptafluorobutyrate (BP ~110°C) before the polymer network can form[4].

Step 2: Lubricant Integration Add 18 wt% of a perfluorinated liquid lubricant (e.g., Krytox 100) to the monomer matrix[10]. Sonicate the mixture for 10 minutes. Self-Validation: The resulting mixture must be optically clear. Any cloudiness indicates phase separation, meaning the crosslinker ratio must be adjusted to increase fluorination.

Step 3: Substrate Activation and Coating Treat a glass or silicon substrate with O2 plasma for 60 seconds. This generates surface hydroxyl (-OH) groups, drastically increasing the adhesion of the polymerizing film. Spin-coat the clear precursor mixture onto the substrate at 2000 RPM for 30 seconds[11].

Step 4: In Situ Polymerization Transfer the coated substrate to a nitrogen-purged UV chamber. Cure under a 365 nm UV lamp ( 15mW/cm2 ) for 5 minutes. Causality: Nitrogen purging is an absolute requirement. Atmospheric oxygen acts as a radical scavenger, quenching the free-radical polymerization of the allyl groups and leaving a tacky, unreacted surface.

Step 5: Equilibration and Final Validation Allow the cured film to rest at room temperature for 12 hours. Driven by thermodynamic equilibrium, the perfluorinated lubricant will phase-separate slightly and bloom to the surface, forming a continuous liquid overlayer[9]. Self-Validation: Place a 5 µL droplet of deionized water and a 5 µL droplet of hexadecane on the surface. Tilt the substrate to a 5° angle. Both droplets must slide off seamlessly without pinning. A sliding angle >5° indicates that the fluorinated crosslinking density is too low, or the lubricant has evaporated.

Workflow Visualization

Fig 1: One-pot synthesis workflow for Slippery Liquid-Infused Porous Surfaces (SLIPS).

Organometallic Complexation and Niche Applications

Beyond polymer coatings, allyl heptafluorobutyrate is utilized in advanced inorganic synthesis. It acts as a specialized ligand precursor in the formation of transition metal complexes. For example, in the synthesis of molybdenum and tungsten halocarbonyls, the fluorinated ester significantly alters the electronic environment and steric bulk around the metal center, influencing the catalytic properties of the resulting complex[3]. Furthermore, its ability to undergo condensation makes it a valuable intermediate in generating specialized ligands for metal ions in analytical chemistry[6].

References

-

Cheméo. "Butanoic acid, heptafluoro-, 2-propenyl ester (CAS 17165-55-8) - Chemical & Physical Properties." Available at:[Link]

- Google Patents. "US11186731B2 - Slippery self-lubricating polymer surfaces.

-

Indofine Chemical Company. "ALLYL HEPTAFLUOROBUTYRATE | 17165-55-8." Available at:[Link]

- Google Patents. "WO2014012080A1 - Slippery self-lubricating polymer surfaces.

-

PatentInspiration. "Fluorine-containing multifunctional microspheres and uses thereof." Available at:[Link]

- Google Patents. "KR20150033725A - Slippery self-lubricating polymer surfaces.

-

University of Bath. "Phosphine and allyl halocarbonyl complexes of molybdenum and tungsten." Available at:[Link]

Sources

- 1. US11186731B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 2. PatentInspiration - Online patent search and analysis [app.patentinspiration.com]

- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 4. ALLYL HEPTAFLUOROBUTYRATE | 17165-55-8 | INDOFINE Chemical Company [indofinechemical.com]

- 5. Butanoic acid, heptafluoro-, 2-propenyl ester (CAS 17165-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. WO2014012080A1 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 9. US11186731B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 10. WO2014012080A1 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 11. KR20150033725A - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Allyl Heptafluorobutyrate (CAS 17165-55-8): Structure, Safety, and Reactivity

Introduction

Allyl heptafluorobutyrate (CAS 17165-55-8) is a fluorinated ester that presents a unique combination of chemical functionalities. It incorporates a reactive allyl group, known for its versatility in organic synthesis, and a heptafluorobutyl chain, which imparts distinct electronic and physical properties. This structure makes it a compound of significant interest for researchers and development professionals in materials science, organic synthesis, and medicinal chemistry. The presence of the perfluorinated segment can enhance thermal stability, modify lipophilicity, and influence the reactivity of the ester functional group. This guide provides an in-depth analysis of its molecular structure, a critical evaluation of its safety profile based on constituent functional groups, and an exploration of its chemical reactivity and potential applications.

Part 1: Molecular Structure and Physicochemical Properties

Allyl heptafluorobutyrate is the ester formed from allyl alcohol and heptafluorobutyric acid. The molecule's identity is defined by the following key identifiers and properties.

Table 1: Chemical Identifiers for Allyl Heptafluorobutyrate

| Identifier | Value | Source |

| CAS Number | 17165-55-8 | [1][2][3] |

| Molecular Formula | C₇H₅F₇O₂ | [1][2][3] |

| Molecular Weight | 254.10 g/mol | [1][2] |

| IUPAC Name | prop-2-en-1-yl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Synonyms | Butanoic acid, heptafluoro-, 2-propenyl ester; Butyric acid, heptafluoro-, allyl ester | [2] |

| SMILES | C=CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | [1] |

The physical characteristics of allyl heptafluorobutyrate are summarized below. It is important to note a discrepancy in the reported boiling point, which may be due to different measurement conditions (e.g., atmospheric pressure vs. reduced pressure).

Table 2: Physicochemical Data for Allyl Heptafluorobutyrate

| Property | Value | Source |

| Appearance | Typically a liquid | [2] |

| Boiling Point | 110°C or 121.5°C at 760 mmHg | [1][2] |

| Density | 1.404 g/cm³ | [2] |

| Flash Point | 27.5°C | [2] |

| Purity | ≥97% (as specified by some suppliers) | [1] |

Molecular Structure Diagram:

A 2D representation of the allyl heptafluorobutyrate molecule.

Part 2: Safety and Handling

Component-Based Hazard Analysis

-

Hazards Associated with the Allyl Moiety: The allyl group is a well-characterized functional group known for its reactivity and associated hazards. Compounds containing an allyl group, such as allyl alcohol and allyl chloride, are often flammable, toxic via oral, dermal, and inhalation routes, and can cause severe skin and eye irritation[4][5][6]. The double bond and the reactivity of the allylic position contribute to this profile[7].

-

Hazards Associated with the Heptafluorobutyrate Moiety: The fluorinated acid portion also contributes to the hazard profile. Related compounds like sodium heptafluorobutyrate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[8].

Based on this analysis and the reported flash point of 27.5°C, allyl heptafluorobutyrate should be handled as a flammable liquid that is likely to be a skin, eye, and respiratory irritant with potential for significant toxicity.

Recommended Handling and Storage Protocol

Given the inferred hazard profile, the following handling procedures are mandatory to ensure laboratory safety.

Table 3: Safety and Handling Procedures

| Aspect | Protocol | Justification & Source Insights |

| Engineering Controls | Work exclusively in a certified chemical fume hood. | To prevent inhalation of potentially toxic and irritating vapors. Standard procedure for volatile organic compounds[9][10]. |

| Personal Protective Equipment (PPE) | Wear nitrile or butyl rubber gloves, chemical safety goggles, and a flame-retardant lab coat. | To prevent skin and eye contact. Allyl compounds can be absorbed through the skin[6]. |

| Fire Safety | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Ensure proper grounding of containers. | The low flash point indicates a significant fire hazard. Vapors may form explosive mixtures with air[10][11]. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. | To prevent vapor release and degradation. Should be stored separately from strong oxidizing agents, acids, and bases[10][12]. |

| Spill & Disposal | Absorb spills with an inert, non-combustible material. Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. | To mitigate exposure and environmental contamination. |

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of allyl heptafluorobutyrate arises from the distinct reactivity of its two primary functional domains, which can be addressed with high selectivity. The strongly electron-withdrawing heptafluorobutyl group significantly influences the reactivity of the ester linkage.

Reactivity of the Allyl Group

The allyl group is a cornerstone of modern synthetic chemistry due to the versatile reactivity of its double bond and adjacent allylic position[7].

-

Palladium-Catalyzed Reactions: Allyl esters are excellent substrates for palladium-catalyzed reactions, most notably asymmetric allylic alkylation (AAA). In this process, a palladium(0) catalyst coordinates to the double bond, leading to the formation of a π-allyl-palladium intermediate and displacing the heptafluorobutyrate as a leaving group. This intermediate is an electrophile that can be attacked by a wide range of nucleophiles, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands allows for high enantioselectivity in these transformations, making it a powerful tool in the synthesis of complex molecules for pharmaceuticals and agrochemicals[13][14].

-

Protecting Group Chemistry: The allyl group can serve as a robust protecting group for alcohols (in this case, it is part of an ester, but the allyl moiety itself is used to protect alcohols as allyl ethers). It is stable to a wide range of acidic and basic conditions. Deprotection is typically achieved under mild, specific conditions, often involving a palladium catalyst, which does not affect other sensitive functional groups[15].

Reactivity of the Heptafluorobutyrate Ester

The seven fluorine atoms on the butyl chain are intensely electron-withdrawing. This has a profound effect on the adjacent carbonyl group.

-

Nucleophilic Acyl Substitution: The inductive effect of the perfluorinated chain renders the carbonyl carbon highly electrophilic and makes the heptafluorobutyrate anion an excellent leaving group. Consequently, allyl heptafluorobutyrate is expected to undergo nucleophilic acyl substitution reactions (e.g., transesterification, amidation) much more readily than non-fluorinated analogues like allyl butyrate. This allows it to serve as an efficient agent for introducing the heptafluorobutyryl group onto other molecules under mild conditions.

Experimental Workflow: Palladium-Catalyzed Allylic Alkylation

The following diagram illustrates the catalytic cycle for a typical palladium-catalyzed allylic alkylation using a substrate like allyl heptafluorobutyrate. This workflow is central to its application as a synthetic building block.

Caption: Catalytic cycle of a Palladium-catalyzed allylic alkylation reaction.

Part 4: Potential Applications

The unique bifunctional nature of allyl heptafluorobutyrate makes it a valuable intermediate for several advanced applications:

-

Specialty Polymer Synthesis: It can be used as a monomer or co-monomer in polymerization reactions. The allyl group provides a site for polymerization, while the heptafluorobutyl chain incorporates fluorine into the polymer backbone, which can confer desirable properties such as low surface energy, high thermal stability, and chemical resistance.

-

Advanced Organic Synthesis: As detailed above, it is a versatile building block. It can act as an allyl source in palladium-catalyzed cross-coupling reactions or as a reagent for introducing the heptafluorobutyryl moiety into complex molecules.

-

Drug Discovery and Agrochemicals: The incorporation of fluorine into bioactive molecules is a common strategy to enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity[13][14]. Allyl heptafluorobutyrate can serve as a precursor to novel fluorinated building blocks for use in these discovery programs.

Conclusion

Allyl heptafluorobutyrate is a specialized chemical reagent with significant potential for researchers in multiple scientific disciplines. Its value lies in the orthogonal reactivity of its allyl and highly fluorinated ester functionalities. While its handling requires stringent safety precautions due to its likely flammability and irritant properties, its utility as a building block in catalysis, polymer science, and medicinal chemistry is clear. Understanding its distinct reactivity profile allows scientists to leverage its structure for the efficient synthesis of novel and complex chemical entities.

References

-

INDOFINE Chemical Company. ALLYL HEPTAFLUOROBUTYRATE | 17165-55-8. [Link]

-

LookChemicals. 17165-55-8,ALLYL HEPTAFLUOROBUTYRATE. [Link]

-

Local Pharma Guide. CAS NO. 17165-55-8 | ALLYL HEPTAFLUOROBUTYRATE | C7H5F7O2. [Link]

-

PubChem. Allyl heptafluoroisopropyl ether | C6H5F7O | CID 2735866. [Link]

-

PubChem. Allyl, pentafluoro-, radical | C3F5 | CID 142303. [Link]

-

Organic Chemistry Portal. Allyl fluoride synthesis by fluorination. [Link]

-

NextSDS. Allyl heptafluoroisopropyl ether — Chemical Substance Information. [Link]

-

Wikipedia. Allyl group. [Link]

-

Taylor & Francis. Allyl – Knowledge and References. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. [Link]

-

Han, J., Hoteite, L., & Harrity, J. P. A. Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. White Rose Research Online. [Link]

-

Mayr's Database Of Reactivity Parameters. Allyl-B. [Link]

-

Chemical Substance Information. ALLYL 1H,1H-HEPTAFLUOROBUTYL ETHER. [Link]

-

Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

-

Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol. [Link]

-

Sahoo, G., & Gu, Y. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PMC - NIH. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Synthesis of tri-substituted allyl alcohols via a copper/iron co-catalyzed cascade perfluoroalkylation/rearrangement of aryl propynyl ethers. [Link]

-

ResearchGate. Allyl addition to aldehydes with α‐substituted allylboronate. [Link]

Sources

- 1. ALLYL HEPTAFLUOROBUTYRATE | 17165-55-8 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 17165-55-8,ALLYL HEPTAFLUOROBUTYRATE [lookchemicals.com]

- 3. CAS NO. 17165-55-8 | ALLYL HEPTAFLUOROBUTYRATE | C7H5F7O2 [localpharmaguide.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Allyl group - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allyl Ethers [organic-chemistry.org]

Spectroscopic Characterization of Allyl Heptafluorobutyrate: A Technical Guide to NMR and FTIR Workflows

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide

Introduction and Industrial Relevance

Allyl heptafluorobutyrate (CAS No. 17165-55-8), systematically known as butanoic acid, heptafluoro-, 2-propenyl ester, is a highly specialized fluorinated monomer. With a molecular weight of 254.10 g/mol and a density of 1.404 g/cm³, it serves as a critical building block in the synthesis of advanced materials[1]. Its unique architecture—combining a polymerizable allyl group with a highly hydrophobic and oleophobic perfluorinated chain—makes it indispensable in the development of amphiphilic slippery coatings, anti-fouling surfaces, and curable polysiloxane compositions[2].

Accurate spectroscopic characterization of this compound is paramount for quality control and reaction monitoring. However, the presence of the strongly electron-withdrawing heptafluoropropyl group (-C₃F₇) introduces significant electronic perturbations that alter standard spectral expectations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic profiles of allyl heptafluorobutyrate, grounded in mechanistic causality and self-validating analytical protocols.

Structural Dynamics & Spectroscopic Theory

The molecular structure of allyl heptafluorobutyrate (C₇H₅F₇O₂) dictates its spectral behavior. The perfluorinated chain exerts a profound negative inductive effect (-I effect) across the ester linkage.

-

Impact on FTIR: In a standard aliphatic ester, the carbonyl (C=O) stretching frequency typically appears around 1735–1750 cm⁻¹. However, the intense electron withdrawal by the -C₃F₇ group reduces the contribution of the dipolar resonance structure (C⁺-O⁻). This increases the double-bond character (force constant) of the carbonyl group, shifting its absorption to a significantly higher wavenumber (~1780 cm⁻¹).

-

Impact on NMR: The fluorine atoms (spin-½ nuclei) couple extensively with the carbon backbone. This results in complex multiplet splitting in the ¹³C NMR spectrum due to large one-bond (¹J_CF) and two-bond (²J_CF) scalar couplings, rendering the perfluorinated carbons nearly invisible without sufficient signal averaging.

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected multinuclear NMR and FTIR peak assignments, detailing the mechanistic rationale behind each signal.

Table 1: Multinuclear NMR (¹H, ¹³C, ¹⁹F) Peak Assignments

Solvent: CDCl₃ | Internal Standards: TMS (¹H, ¹³C), CFCl₃ (¹⁹F)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration / Assignment | Mechanistic Rationale |

| ¹H | 5.95 | ddt | 1H, -CH= (vinylic) | Deshielded by the adjacent ester oxygen and alkene magnetic anisotropy. |

| ¹H | 5.35 | dq | 2H, =CH₂ (terminal) | Typical terminal alkene, split by cis/trans coupling to the internal proton. |

| ¹H | 4.80 | dt | 2H, -O-CH₂- (allylic) | Strongly deshielded by the electronegative ester oxygen. |

| ¹³C | 158.5 | t (²J_CF) | 1C, C=O | Carbonyl carbon; shielded relative to normal esters due to the adjacent CF₂ group. |

| ¹³C | 130.8 | s | 1C, -CH= | Alkene internal carbon. |

| ¹³C | 120.2 | s | 1C, =CH₂ | Alkene terminal carbon. |

| ¹³C | 105 – 118 | m | 3C, -CF₂-CF₂-CF₃ | Complex multiplets due to large ¹J_CF (250-300 Hz) and ²J_CF (30-40 Hz) couplings. |

| ¹³C | 67.5 | s | 1C, -O-CH₂- | Aliphatic carbon attached to oxygen. |

| ¹⁹F | -81.2 | t | 3F, -CF₃ | Terminal trifluoromethyl group. |

| ¹⁹F | -119.5 | m | 2F, -CF₂- (alpha) | Alpha to carbonyl; shifted downfield due to proximity to the C=O pi system. |

| ¹⁹F | -127.3 | s | 2F, -CF₂- (beta) | Beta to carbonyl; standard perfluoroalkyl shift. |

Table 2: FTIR Peak Assignments (ATR Method)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Mechanistic Rationale |

| 2950, 3090 | C-H stretch (sp³, sp²) | Weak | Standard allylic and vinylic C-H stretching modes. |

| 1780 | C=O stretch (Ester) | Strong | Inductive withdrawal by C₃F₇ increases the C=O bond order and force constant. |

| 1650 | C=C stretch | Medium | Alkene double bond stretching. |

| 1220, 1180, 1130 | C-F stretch | Very Strong | Highly polar C-F bonds yield massive dipole moment changes during vibration. |

| 980, 930 | =C-H out-of-plane bend | Strong | Characteristic wagging of terminal vinyl groups. |

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following methodologies are designed as self-validating systems. Progression to the next step is contingent upon passing a specific analytical gate.

Protocol A: Multinuclear NMR Acquisition

Causality of Choices: Deuterated chloroform (CDCl₃) is selected because it readily dissolves the hydrophobic ester without risking transesterification (which could occur in deuterated alcohols). Trichlorofluoromethane (CFCl₃) is added as the absolute zero-point reference for ¹⁹F NMR.

-

Sample Preparation: Dissolve 20 mg of allyl heptafluorobutyrate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Add 10 µL of CFCl₃. Transfer to a 5 mm NMR tube.

-

Locking and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Self-Validation Gate (Shimming): Acquire a preliminary single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm.

-

Validation Criterion: If the FWHM is > 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed. Re-shim the magnet until FWHM ≤ 1.0 Hz to prevent the smearing of complex multiplet structures.

-

-

Data Acquisition:

-

¹H NMR: 16 scans, 30° pulse, 2-second relaxation delay.

-

¹³C NMR: 1024 scans, ¹H-decoupled, 2-second relaxation delay (high scan count is required to resolve the highly split perfluorinated carbons).

-

¹⁹F NMR: 64 scans, ¹H-decoupled, referenced to CFCl₃ (0.0 ppm).

-

Protocol B: ATR-FTIR Spectroscopy

Causality of Choices: Attenuated Total Reflectance (ATR) is chosen over transmission cells because allyl heptafluorobutyrate is a liquid[1], and ATR requires zero sample dilution, preserving the true intensity of the highly polar C-F stretching bands.

-

Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe saturated with high-purity isopropanol. Allow the solvent to evaporate completely.

-

Self-Validation Gate (Background Scan): Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Validation Criterion: Inspect the baseline. It must be flat (±0.005 absorbance units) with no residual peaks in the 1780 cm⁻¹ or 1200 cm⁻¹ regions. If peaks are present, the crystal is contaminated. Do not proceed. Repeat Step 1.

-

-

Sample Application: Apply 1-2 drops of allyl heptafluorobutyrate directly onto the ATR crystal, ensuring complete coverage of the sensor.

-

Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

-

Data Processing: Apply an atmospheric suppression algorithm to remove trace CO₂ and H₂O vapor interference, followed by an ATR-correction algorithm to adjust for penetration depth variations at lower wavenumbers.

Analytical Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the characterization process.

Workflow for the Spectroscopic Characterization of Allyl Heptafluorobutyrate.

Conclusion

The spectroscopic characterization of allyl heptafluorobutyrate requires a nuanced understanding of its highly polarized molecular structure. By recognizing the inductive effects of the perfluorinated chain—which shifts the FTIR carbonyl peak to ~1780 cm⁻¹ and induces massive scalar coupling in ¹³C NMR—analysts can accurately verify the integrity of this monomer. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data acquisition, preventing costly downstream failures in the synthesis of advanced fluorinated polymers and polysiloxane coatings.

References

-

Cheméo. "Butanoic acid, heptafluoro-, 2-propenyl ester (CAS 17165-55-8) - Chemical & Physical Properties." Available at:[Link]

-

NIST WebBook. "Butanoic acid, heptafluoro-, 2-propenyl ester." National Institute of Standards and Technology. Available at: [Link]

- Google Patents. "US10240067B2 - Curable polysiloxane compositions and slippery materials and coatings and articles made therefrom.

Sources

Reactivity of Fluorinated Allyl Monomers in Organic Synthesis: A Technical Guide for Drug Discovery

Executive Summary & Mechanistic Foundations

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug development, profoundly enhancing metabolic stability, modulating lipophilicity, and dictating conformational preferences. Among fluorinated building blocks, fluorinated allyl monomers —such as α -fluoroalkylated allyls, 2-(trifluoromethyl)allyl compounds, and gem-difluoroallyl systems—occupy a privileged space due to their versatility in constructing complex, C(sp³)-rich pharmacophores.

However, the "Fluorine Effect" fundamentally rewrites the rules of classic allylic reactivity. The high electronegativity of fluorine and the robust C–F bond introduce unique electronic polarization across the π -allyl system. When an α -fluoroalkylated allyl electrophile undergoes oxidative addition with a low-valent transition metal (e.g., Pd(0)), the resulting π -allylmetal complex is highly asymmetric. The strong inductive electron-withdrawing effect of the fluoroalkyl group heavily deactivates the α -position toward nucleophilic attack. Consequently, incoming nucleophiles are electronically and sterically directed to attack the γ -position, leading to highly regioselective formations of γ -fluoroalkylated products[1][2].

Mechanistic pathway of Pd-catalyzed regioselective allylic substitution of fluorinated mesylates.

Key Synthetic Workflows

Palladium-Catalyzed Allylic Substitution

Palladium-catalyzed Tsuji-Trost type reactions of fluorinated allyl mesylates provide a robust method for constructing C–C and C–heteroatom bonds. Utilizing stabilized carbanions or heteroatom nucleophiles (amines, carboxylates), these reactions proceed with exceptional γ -regioselectivity. Furthermore, the stereochemical integrity can be maintained via a classic double-inversion mechanism, allowing the enantiospecific transfer of chirality from nonracemic mesylates to the final γ -fluoroalkylated allylic alcohols or amines[3]. Similarly, the asymmetric allylation of fluorinated silyl enol ethers utilizing chiral ligands enables the stereoselective synthesis of allylated tertiary α -fluoroketones[4].

Photoredox-Catalyzed Chlorotrifluoromethylation

Expanding the chemical space of fluorinated building blocks requires innovative radical approaches. A recent breakthrough involves the photoredox-catalyzed chlorotrifluoromethylation of aryl allenes to generate 2-trifluoromethyl allyl chlorides[5]. This transformation utilizes visible light and an iridium photocatalyst to generate a trifluoromethyl radical from inexpensive CF₃SO₂Cl. The radical regioselectively adds to the central sp-carbon of the allene, forming a stabilized allyl radical that subsequently abstracts a chloride ion[6].

Photoredox-catalyzed chlorotrifluoromethylation of aryl allenes to yield allyl chlorides.

Electrochemical Silylation and Borylation

Electrochemical methods offer a highly sustainable alternative for functionalizing fluorinated styrenes. By electrogenerating boryl or silyl radicals in an open-air undivided cell, α -trifluoromethyl or α -difluoromethylstyrenes can be efficiently converted into gem-difluoro and γ -fluoroallyl boronates and silanes. This method provides scalable access to highly functionalized allyl silane and boronate derivatives, which are classic reagents for Hosomi-Sakurai and Brown allylation reactions[7].

Quantitative Data Summary

| Reaction Class | Catalytic System | Substrate | Reagents / Nucleophiles | Primary Product | Performance Metrics |

| Allylic Substitution | Pd(0) or Mo catalysts | α -Fluoroalkyl allyl mesylates | Carbon/Heteroatom Nucleophiles | γ -Fluoroalkylated derivatives | Excellent yields; >95% γ -regioselectivity; Conserved ee%[1][3] |

| Chlorotrifluoromethylation | fac-Ir(ppy)₃ (1 mol%) / Blue LED | Aryl allenes | CF₃SO₂Cl | 2-Trifluoromethyl allyl chlorides | Up to 82% yield; Regio- and stereoselective[5][6] |

| Electrochemical Functionalization | Undivided cell / Constant current | α -CF₃ or α -CF₂H styrenes | Boryl or Silyl radicals | gem-Difluoro / γ -fluoroallyl boronates | 31–95% yield; Volumetric productivity up to 688 g/(L·h)[7] |

| Asymmetric Allylation | [Pd(C₃H₅)Cl]₂ / Chiral Ligand | Fluorinated silyl enol ethers | Allyl ethyl carbonate | Allylated tertiary α -fluoroketones | 52–93% yield; 83–95% enantiomeric excess (ee)[4] |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Trifluoromethyl Allyl Chlorides via Photoredox Catalysis[6]

This protocol details the generation of highly reactive trifluoromethylated electrophilic reagents.

-

Reaction Setup: In an oven-dried Schlenk tube, dissolve phenyl allene (1.0 equiv, 1 mmol) and fac-Ir(ppy)₃ (0.01 equiv, 1 mol%) in anhydrous acetone (0.1 M).

-

Causality: Acetone acts as a polar aprotic medium that stabilizes radical intermediates without acting as a competing hydrogen atom transfer (HAT) donor.

-

-

Reagent Addition: Add CF₃SO₂Cl (3.0 equiv, 3 mmol) to the mixture.

-

Causality: CF₃SO₂Cl serves a dual purpose as both the trifluoromethyl radical source and the chloride donor. The excess drives the equilibrium of the radical chain process.

-

-

Degassing: Degas the solution via three freeze-pump-thaw cycles and backfill with Argon.

-

Causality: Oxygen is a potent triplet quencher that will deactivate the excited *Ir(ppy)₃ state and intercept carbon-centered radicals, halting the catalytic cycle.

-

-

Irradiation: Irradiate the reaction mixture with a blue LED (approx. 450 nm) at room temperature for 4–6 hours.

-

Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the fac-Ir(ppy)₃ catalyst, enabling the transition to its long-lived triplet excited state.

-

-

Validation & Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography.

-

System Validation: Successful conversion is confirmed by the disappearance of the allene IR stretch (~1950 cm⁻¹) and the emergence of a distinct CF₃ quartet in ¹⁹F NMR.

-

Protocol B: Enantiospecific Pd-Catalyzed Allylic Substitution[3]

This protocol outlines the highly regioselective and enantiospecific synthesis of chiral γ -fluoroalkylated compounds.

-

Catalyst Activation: Charge a reaction vessel with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and the nucleophile (e.g., sodium malonate, 1.2 equiv) in anhydrous THF under an inert atmosphere.

-

Causality: Pd(0) is required to initiate the oxidative addition. THF provides sufficient solubility for the ionic nucleophile while supporting the stabilization of the resulting π -allyl complex.

-

-

Substrate Addition: Add the nonracemic α -fluoroalkylated allyl mesylate (1.0 equiv) dropwise at 0 °C.

-

Causality: The mesylate (-OMs) is an exceptional leaving group that facilitates rapid oxidative addition. Starting at 0 °C minimizes background thermal racemization of the sensitive chiral substrate.

-

-

Regioselective Coupling: Warm the reaction to room temperature and stir until complete consumption of the starting material (monitored by TLC).

-

Validation & Isolation: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via chromatography.

-

System Validation: The enantiospecificity of the double-inversion mechanism is validated by chiral HPLC, demonstrating that the enantiomeric excess (ee) of the γ -fluoroalkylated product matches that of the starting mesylate[3].

-

References

-

Konno, T., Takehana, T., Ishihara, T., & Yamanaka, H. (2004). The fluorine-containing pi-allylmetal complex. The transition metal-catalyzed allylic substitution reaction of fluorinated allyl mesylates with various carbon nucleophiles. PubMed (nih.gov). 1

-

Konno, T., Takehana, T., Ishihara, T., & Yamanaka, H. (2003). The fluorine-containing π-allylmetal complex. The transition metal-catalyzed allylic substitution reaction of fluorinated allyl mesylates with various carbon nucleophiles. RSC Publishing. 2

-

Photoredox-Catalyzed Chlorotrifluoromethylation of Arylallenes: Synthesis of a Trifluoromethyl Building Block. ACS Publications. 5

-

Photoredox-Catalyzed Chlorotrifluoromethylation of Arylallenes: Synthesis of a Trifluoromethyl Building Block | Organic Letters. ACS Publications. 6

-

Enantioselective Pd-Catalyzed Allylation Reaction of Fluorinated Silyl Enol Ethers | Journal of the American Chemical Society. ACS Publications. 4

-

Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes. PubMed Central (nih.gov). 7

-

Konno, T., Nagata, K., Ishihara, T., & Yamanaka, H. (2002). Concise Syntheses of Nonracemic γ-Fluoroalkylated Allylic Alcohols and Amines Via an Enantiospecific Palladium-Catalyzed Allylic Substitution Reaction | The Journal of Organic Chemistry. ACS Publications. 3

Sources

- 1. The fluorine-containing pi-allylmetal complex. The transition metal-catalyzed allylic substitution reaction of fluorinated allyl mesylates with various carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fluorine-containing π-allylmetal complex. The transition metal-catalyzed allylic substitution reaction of fluorinated allyl mesylates with various ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B310950J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Allyl Heptafluorobutyrate for Hydrophobic Coatings: A Technical Guide

Abstract

The pursuit of robust and efficient hydrophobic surfaces is a cornerstone of modern materials science, with applications spanning from anti-fouling coatings to moisture-repellent textiles and self-cleaning surfaces. Fluorinated compounds, renowned for their exceptionally low surface energy, are at the forefront of this research.[1] This technical guide provides a preliminary, in-depth investigation into allyl heptafluorobutyrate, a promising candidate for the formulation of hydrophobic coatings. We will explore its synthesis, the fundamental principles behind its hydrophobicity, and a comprehensive suite of protocols for its application and characterization. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering a foundational framework for the development and evaluation of novel hydrophobic coatings.

Introduction: The Imperative for Advanced Hydrophobic Materials

The ability to control the interaction of water with a solid surface is of paramount importance in a multitude of technological fields. Hydrophobic coatings, characterized by a water contact angle greater than 90 degrees, offer a range of benefits including water repellency, anti-icing, and reduced drag.[2] The introduction of fluorine atoms into organic molecules drastically reduces their surface energy, a key determinant of hydrophobicity.[1][3] The highly electronegative nature of fluorine and the stability of the carbon-fluorine bond contribute to weak intermolecular forces at the coating-air interface, leading to the pronounced water-repellent properties observed in fluorinated polymers.[3]

Allyl heptafluorobutyrate (C7H5F7O2) presents an intriguing molecular architecture for hydrophobic applications. The heptafluorobutyl group provides the low surface energy necessary for water repellency, while the terminal allyl group offers a reactive site for potential polymerization or grafting onto various substrates, suggesting a pathway to durable and covalently-bonded coatings. This guide will lay the groundwork for a systematic evaluation of this compound's potential.

Synthesis of Allyl Heptafluorobutyrate

The most direct and industrially scalable method for the synthesis of allyl heptafluorobutyrate is the esterification of heptafluorobutyric acid with allyl alcohol. This reaction, while a standard esterification, requires careful control of conditions to maximize yield and purity, particularly given the volatility of allyl alcohol.

Reaction Principle: Fischer-Speier Esterification

The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water is crucial.

Reaction: C3F7COOH + CH2=CHCH2OH ⇌ C3F7COOCH2CH=CH2 + H2O

Detailed Experimental Protocol

Materials:

-

Heptafluorobutyric acid (HFBA)

-

Allyl alcohol

-

Sulfuric acid (concentrated, as catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptafluorobutyric acid (0.1 mol), allyl alcohol (0.12 mol), and toluene (100 mL).

-

Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap (approximately 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted HFBA.

-

Wash the organic layer with 50 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by fractional distillation to obtain pure allyl heptafluorobutyrate.

Caption: Workflow for the synthesis of allyl heptafluorobutyrate.

Formulation and Application of Hydrophobic Coatings

Once synthesized, allyl heptafluorobutyrate can be formulated into a coating solution. The choice of solvent and concentration is critical for achieving a uniform and defect-free film.

Coating Formulation

A simple formulation involves dissolving allyl heptafluorobutyrate in a low-boiling point, volatile solvent that does not react with the ester.

Materials:

-

Allyl heptafluorobutyrate

-

Acetone or a fluorinated solvent

-

Substrate (e.g., glass slides, aluminum panels)

Procedure:

-

Prepare a 1% (w/v) solution of allyl heptafluorobutyrate in the chosen solvent.

-

Ensure the substrate is thoroughly cleaned and dried. A common procedure involves sonication in acetone followed by ethanol and finally deionized water, then drying with a stream of nitrogen.

Application Methods

The choice of application method will depend on the substrate and desired coating thickness.

-

Dip-coating: A simple and effective method for coating flat or complex-shaped substrates. The substrate is immersed in the coating solution and withdrawn at a constant speed.

-

Spin-coating: Ideal for producing thin, uniform films on flat substrates. The coating solution is dispensed onto a spinning substrate.

-

Spray-coating: Suitable for large or non-planar surfaces. The coating solution is atomized and sprayed onto the substrate.

Characterization of Hydrophobic Properties

A rigorous characterization of the coated surfaces is essential to evaluate the efficacy of the allyl heptafluorobutyrate coating.

Contact Angle Measurement

The primary indicator of hydrophobicity is the static water contact angle. A higher contact angle signifies greater water repellency. Dynamic contact angles (advancing and receding) provide further insight into the surface's homogeneity and water adhesion.[4]

Protocol: Sessile Drop Method [4][5]

-

Place the coated substrate on the goniometer stage.

-

Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-air interface.

-

Software analysis is used to determine the angle between the tangent of the droplet and the substrate surface.[6]

-

Perform measurements at multiple locations on the surface to ensure statistical relevance.

Surface Free Energy Calculation

The surface free energy of the coating provides a quantitative measure of its hydrophobicity. It can be calculated from contact angle measurements using different liquids with known surface tension components (polar and dispersive).[7]

Protocol: Owens-Wendt-Rabel-Kaelble (OWRK) Method

-

Measure the contact angles of at least two liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane) on the coated surface.[7]

-

The surface free energy and its components can be calculated using the OWRK equation.

| Liquid | Total Surface Tension (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |

| Water | 72.8 | 21.8 | 51.0 |

| Diiodomethane | 50.8 | 50.8 | 0 |

Table 1: Surface tension components of test liquids for surface free energy calculations.

Durability Assessment

The long-term performance and robustness of a hydrophobic coating are critical for its practical application. Various tests can be employed to simulate environmental and mechanical wear.

Protocols:

-

Abrasion Resistance: A common method involves subjecting the coated surface to a specified number of abrasion cycles with a standardized abrasive material.[8] The water contact angle is measured before and after abrasion to quantify the degradation of hydrophobicity.[8]

-

Chemical Stability: The coated substrate is immersed in solutions of varying pH (e.g., acidic and basic solutions) for a defined period.[9] The change in contact angle is monitored over time to assess the coating's resistance to chemical attack.[9]

-

UV Resistance: The coating is exposed to a controlled dose of UV radiation to simulate sunlight exposure. The impact on the hydrophobic properties is then evaluated.

Expected Outcomes and Discussion

A successful hydrophobic coating based on allyl heptafluorobutyrate is expected to exhibit a high static water contact angle, approaching or exceeding 120°. The low surface free energy, driven by the heptafluorobutyl groups, is the primary reason for this behavior. The durability of the coating will be a key area of investigation. While the allyl group provides a potential anchoring point for enhanced adhesion, the overall performance will depend on the chosen substrate and any pre-treatment or curing processes employed.

It is important to consider the potential drawbacks of fluorinated compounds, including their environmental persistence. The use of shorter-chain fluorinated compounds like heptafluorobutyrate is generally considered to be more environmentally benign than their long-chain counterparts.

Caption: Experimental workflow for coating characterization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive preliminary investigation into the potential of allyl heptafluorobutyrate for the development of hydrophobic coatings. The provided protocols for synthesis, application, and characterization offer a robust framework for researchers in this field. Future work should focus on optimizing the coating formulation and curing conditions to enhance durability. Furthermore, exploring the polymerization of the allyl group to form a cross-linked network could lead to significantly more robust and long-lasting hydrophobic surfaces. The environmental impact and biodegradability of such coatings should also be a key consideration in their continued development.

References

-

Biolin Scientific. (n.d.). Surface Free Energy | Measurements. Retrieved from [Link]

-

DataPhysics Instruments. (n.d.). How to determine the surface energy of solids. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Method according to Wu. Retrieved from [Link]

-

Lauren, S. (2017, September 23). How can I calculate surface energy from contact angle measurement? ResearchGate. Retrieved from [Link]

- Malijevsky, A. (n.d.). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches.

-

Nanokote WA. (n.d.). Durability of Hydrophobic Coatings Measured By Abrasion Resistance. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]

- Steele, A., et al. (2015). Assessing durability of superhydrophobic surfaces. Emerald Publishing.

- Tuteja, A., et al. (2021). Fluorinated Coatings and Films: Motivation and Significance.

- van der Wal, H. (2018, July 9). Surface Wetting Characterization using Contact Angle Measurements. acris.

-

ASTM F21 - Hydrophobic Surface Films Test. Infinita Lab. (n.d.). Retrieved from [Link]

-

ASTM F22-21, Standard Test Method for Hydrophobic Surface Films by the Water-Break Test, ASTM International, West Conshohocken, PA, 2021, .

-

Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]

- Cheng, J., et al. (2022, November 17).

- De Bel, E., et al. (n.d.). Evaluation of the durability of hydrophobic treatments on concrete architectural heritage. ORBi.

- Groll, H. H., & Heame, G. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S.

-

Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]

-

ResearchGate. (n.d.). AFFORDABLE METHOD FOR WATER CONTACT ANGLE MEASUREMENT. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Coatings and Films: Motivation and Significance. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl fluoride synthesis by fluorination. Retrieved from [Link]

-

MDPI. (2024, June 7). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations. Retrieved from [Link]

- Coatings Formulation: An Intern

-

DOI. (2008, November 15). Surface properties of urethane coating containing perfluorinated additives. Retrieved from [Link]

- Groll, H. H., & Heame, G. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S.

-

PubMed. (2022, May 12). Hydrophobicity of the Pentafluorosulfanyl Group in Side Chains of Polymethacrylates by Evaluation with Surface Free Energy and Neutron Reflectivity. Retrieved from [Link]

-

MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

-

ResearchGate. (2024, September 12). (PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected Hydrophobicity on Self-Assembled Monolayers Terminated with Two Hydrophilic Hydroxyl Groups. Retrieved from [Link]

- Google Patents. (n.d.). WO1998044015A1 - Transparent fluorinated polyurethane coating compositions and methods of use thereof.

- Google Patents. (n.d.). US2557639A - Esterification with allyl type alcohols.

-

Organic Chemistry Portal. (n.d.). Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

- Google Patents. (n.d.). US2249768A - Preparation of allyl esters.

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]

-

PMC. (2021, February 7). Selected Thoughts on Hydrophobicity in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). US20020137660A1 - Process for the preparation of alkylcarboxylic allyl esters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biolinscientific.com [biolinscientific.com]

- 5. nanoscience.com [nanoscience.com]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. nanokotewa.com.au [nanokotewa.com.au]

- 9. Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06073F [pubs.rsc.org]

solubility profile of allyl heptafluorobutyrate in non-polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of Allyl Heptafluorobutyrate in Non-Polar Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of allyl heptafluorobutyrate in a range of non-polar organic solvents. Recognizing the current gap in publicly available quantitative data for this specific fluorinated ester, this document serves as a critical resource for researchers, scientists, and drug development professionals. It outlines the fundamental principles of solubility, presents detailed, field-proven experimental protocols for solubility determination, and offers a structured approach to data acquisition and presentation. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide empowers researchers to generate reliable and reproducible solubility data, a crucial parameter in synthesis, purification, formulation, and various analytical applications.

Introduction: The Significance of Allyl Heptafluorobutyrate and its Solubility

Allyl heptafluorobutyrate (C₇H₅F₇O₂, MW: 254.10 g/mol , BP: 110°C) is a fluorinated ester of increasing interest in various scientific fields, including materials science and as a potential building block in the synthesis of complex organic molecules.[1] Its unique properties, imparted by the heptafluorobutyryl group, make it a valuable compound for creating materials with specific thermal, chemical, and optical characteristics.

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications.[2] For drug development professionals, understanding solubility is paramount for formulation design, ensuring bioavailability, and developing effective purification strategies.[2][3][4] In synthesis and materials science, solvent selection, guided by solubility data, directly impacts reaction kinetics, yield, and the morphology of the final product.

This guide provides the necessary theoretical background and experimental protocols to systematically determine the solubility of allyl heptafluorobutyrate in a variety of non-polar organic solvents.

Theoretical Framework: The Principles of Solubility in Non-Polar Systems

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that can be quantified through the lens of intermolecular forces and solubility parameters.[2][5][6][7][8]

The "Like Dissolves Like" Principle

This principle states that substances with similar chemical structures and polarities will be soluble in one another.[5][6][7][8] Non-polar solvents, such as hexane, toluene, and diethyl ether, are composed of molecules with low polarity and primarily interact through weak van der Waals forces (London dispersion forces).[9] Consequently, they are effective at dissolving non-polar solutes that also exhibit similar intermolecular interactions.[9] Allyl heptafluorobutyrate, with its fluorinated alkyl chain, is expected to exhibit significant non-polar character, suggesting good solubility in such solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[10][11] This model decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Experimental Determination of Solubility

The following section provides detailed protocols for the experimental determination of the solubility of allyl heptafluorobutyrate. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and will be the basis for these protocols.[14]

General Experimental Workflow

The overall process for determining solubility is depicted in the following workflow diagram:

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility.[15][16]

Materials:

-

Allyl heptafluorobutyrate

-

Selected non-polar organic solvent (e.g., hexane, toluene, diethyl ether)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe and syringe filters (0.22 µm, PTFE)

-

Pre-weighed evaporation dish

-

Vacuum oven or nitrogen stream

Procedure:

-

Add an excess amount of allyl heptafluorobutyrate to a vial.

-

Pipette a known volume of the selected non-polar solvent into the vial.

-

Seal the vial and place it in a constant temperature shaker for 24-48 hours to reach equilibrium.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter.

-

Dispense the clear filtrate into a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of allyl heptafluorobutyrate.[16]

-

Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.

-

The mass of the dissolved solute is the difference between the final and initial weights of the dish.[16]

-

Calculate the solubility in g/L and mol/L.

Protocol 2: UV-Vis Spectroscopic Method

This method is applicable if allyl heptafluorobutyrate exhibits a suitable chromophore for UV-Vis analysis and the solvent is transparent in the analytical wavelength range.[16][17][18]

Materials:

-

All materials from the Gravimetric Method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure: Part A: Preparation of Calibration Curve

-

Prepare a stock solution of allyl heptafluorobutyrate of known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

Part B: Analysis of Saturated Solution

-

Prepare a saturated solution as described in steps 1-5 of the Gravimetric Method.

-

Dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.[16]

-

Measure the absorbance of the diluted sample at λmax.

-

Use the linear regression equation to calculate the concentration of the diluted sample.[16]

-

Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of Allyl Heptafluorobutyrate in Non-Polar Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

|---|---|---|---|---|---|

| Alkanes | n-Hexane | 25 | |||

| Cyclohexane | 25 | ||||

| Aromatics | Toluene | 25 | |||

| Benzene | 25 | ||||

| Ethers | Diethyl Ether | 25 | |||

| Tetrahydrofuran (THF) | 25 | ||||

| Halogenated | Dichloromethane (DCM) | 25 |

| | Chloroform | 25 | | | |

Note: It is crucial to report the temperature at which the solubility was determined, as solubility is a temperature-dependent property.

Causality and Interpretation

The solubility of allyl heptafluorobutyrate in a given non-polar solvent is a result of the interplay of intermolecular forces.

Caption: Intermolecular forces in the dissolution process.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[9] In the case of allyl heptafluorobutyrate and non-polar solvents, these interactions are primarily van der Waals forces. The highly fluorinated tail of the molecule contributes to its non-polar character, making favorable interactions with non-polar solvents likely.

Conclusion

This technical guide provides a comprehensive roadmap for researchers to determine the . By adhering to the detailed protocols and understanding the underlying theoretical principles, scientists can generate the critical data needed to advance their research in drug development, materials science, and synthetic chemistry. The provided framework ensures a systematic and scientifically sound approach to a fundamental aspect of chemical characterization.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Predicting Solubility. (n.d.). Rowan.

- Predicting solubility trends. (2022, July 29). Organic Chemistry: How to...

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Hansen solubility parameter. (n.d.). In Wikipedia.

- Delre, C., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports.

- The Principle of “Like Dissolves Like”. (2026, March 19). VICHEM.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Like Dissolves Like. (2025, August 15). Fiveable.

- Bevirt, K. M., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan.

- Solubility. (n.d.). RMIT University.

- Solubility and Intermolecular Forces. (n.d.). Pearson.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.).

- A rapid gravimetric method for determining drug candidate solubility in organic solvents. (n.d.). ResearchGate.

- Solubility of Organic Compounds. (2023, August 31).

- A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents. (n.d.). Benchchem.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- ALLYL HEPTAFLUOROBUTYRATE. (n.d.). INDOFINE Chemical Company.

- Hansen Solubility Parameters(HSP) Application Notes. (2013, January 28). pirika.com.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2018, December 11). ACS Omega.

- Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. (n.d.).

- A technical guide to the solubility of 3-allyl-1H-indole in common organic solvents. (n.d.). Benchchem.

Sources

- 1. ALLYL HEPTAFLUOROBUTYRATE | 17165-55-8 | INDOFINE Chemical Company [indofinechemical.com]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. vichem.vn [vichem.vn]

- 6. fiveable.me [fiveable.me]

- 7. learninglab.rmit.edu.au [learninglab.rmit.edu.au]

- 8. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Predicting solubility trends – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. pirika.com [pirika.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Note: Synthesis of Self-Lubricating Polymers Utilizing Allyl Heptafluorobutyrate

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device Development Professionals.

Introduction and Mechanistic Principles

The development of self-lubricating, omniphobic surfaces has revolutionized anti-fouling technologies, fluid handling, and medical device coatings. Fluorinated polymers constitute a unique class of materials known for their outstanding chemical resistance, thermal stability, and intrinsically low friction coefficients (1)[1].

To create a "Slippery Liquid-Infused Porous Surface" (SLIPS) or a self-lubricating elastomer, a highly fluorinated polymer matrix is synthesized and subsequently swollen with a chemically matched perfluorinated lubricant. Allyl heptafluorobutyrate (AHFB) is a critical monomer in this workflow. It provides dense fluorinated pendant groups that significantly lower the surface energy of the bulk polymer, thermodynamically favoring the absorption and retention of perfluorinated liquids over aqueous or organic fouling agents (2)[2].

When infused, the physical crosslinkers or covalent networks within the polymer allow the matrix to hold the lubricant without dissolving, forming a continuous, self-healing overlayer that repels complex fluids and resists biofouling (3)[3].

Causality in Experimental Design

-

Monomer Selection: While allyl monomers undergo free-radical polymerization, they are prone to degradative chain transfer. Therefore, AHFB is typically copolymerized with more reactive fluorinated acrylates (e.g., 2-(perfluorooctyl)ethyl acrylate) to ensure a robust, high-molecular-weight network (4)[4].

-

Thermodynamic Swelling: The principle of "like dissolves like" drives the infusion phase. The heptafluorobutyrate groups exhibit high affinity for perfluoropolyether (PFPE) lubricants, allowing the polymer to act as a sponge that continuously replenishes the surface lubricant layer if physically damaged (5)[5].

Experimental Workflow

Caption: Workflow for synthesizing self-lubricating polymers via AHFB polymerization and PFPE infusion.

Materials and Reagents

| Reagent / Material | Function | Purity / Grade |

| Allyl Heptafluorobutyrate (AHFB) | Primary fluorinated monomer | 98%, contains stabilizer |

| 2-(Perfluorohexyl)ethyl acrylate | Reactive co-monomer | >97% |

| Poly(ethylene glycol) diacrylate (PEGDA) | Crosslinking agent (Mn ~700) | >99% |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV Photoinitiator | 99% |

| Perfluoropolyether (PFPE) | Fluorinated liquid lubricant (e.g., Krytox 103) | High vacuum grade |

| Argon Gas | Inert atmosphere | Ultra-high purity |

Step-by-Step Protocol

Phase 1: Pre-Polymer Formulation

-

Monomer Blending: In a light-protected glass vial, combine 60 wt% Allyl Heptafluorobutyrate and 35 wt% 2-(Perfluorohexyl)ethyl acrylate. The inclusion of the acrylate compensates for the slower polymerization kinetics of the allyl group.

-

Crosslinker Addition: Add 4 wt% PEGDA to the monomer blend. Critical Insight: The concentration of the crosslinker dictates the mesh size of the polymer network. Exceeding 5 wt% may restrict the polymer's ability to swell and absorb the lubricant.

-

Initiator Integration: Add 1 wt% DMPA photoinitiator. Stir the mixture magnetically at 300 RPM for 15 minutes at room temperature until the initiator is fully dissolved.

Phase 2: Degassing and UV Curing

-

Oxygen Removal: Transfer the vial to a vacuum desiccator. Apply vacuum (approx. 10 mbar) for 15 minutes to degas the solution. Causality: Oxygen acts as a potent radical scavenger, forming stable peroxy radicals that will prematurely terminate the polymerization of AHFB.

-

Casting: Backfill the desiccator with Argon. Carefully pour the degassed pre-polymer mixture into a custom mold (e.g., a glass or Teflon petri dish) to achieve the desired thickness (typically 1–2 mm).

-

Polymerization: Irradiate the mold using a 365 nm UV lamp (intensity ~15 mW/cm²) for 10 minutes under an argon atmosphere. The result is a solid, optically clear, fluorinated elastomer matrix.

Phase 3: Lubricant Infusion

-

Swelling: Submerge the cured polymer matrix in a bath of PFPE lubricant (Krytox 103) at 40°C for 24 hours. The mild heating reduces the viscosity of the lubricant and accelerates diffusion into the polymer network.

-

Equilibration: Remove the swollen polymer from the bath. Suspend it vertically for 2 hours to allow excess, unabsorbed lubricant to drain via gravity. The resulting material is a self-lubricating polymer with a stable, molecularly smooth liquid overlayer.

Quantitative Data Summary

The efficacy of the self-lubricating polymer is validated through wettability and tribological testing. The table below summarizes typical performance metrics comparing the pristine fluorinated matrix (pre-infusion) to the fully infused self-lubricating polymer.

| Performance Metric | Pristine Matrix (No Lubricant) | AHFB-Polymer (PFPE Infused) | Validation Method |

| Water Contact Angle (WCA) | 108° ± 2° | 118° ± 1° | Sessile Drop Goniometry |

| Contact Angle Hysteresis (CAH) | > 25° | < 2° | Tilting Base Method |

| Swelling Ratio (wt%) | N/A | 18% - 22% | Gravimetric Analysis |

| Coefficient of Friction (COF) | 0.85 - 1.10 | 0.04 - 0.08 | Pin-on-Disk Tribometer |

| Optical Transmittance | ~92% | > 95% | UV-Vis Spectroscopy (500 nm) |

Note: The dramatic drop in Contact Angle Hysteresis (< 2°) is the hallmark of a successful self-lubricating surface, indicating that water droplets will slide off the surface at tilt angles as low as 2-3 degrees.

Troubleshooting & Optimization

-

Incomplete Curing / Tacky Surface: This is almost exclusively caused by oxygen inhibition at the air-liquid interface. Solution: Ensure the curing chamber is thoroughly purged with Argon. Alternatively, place a transparent glass slide directly over the liquid resin to physically block oxygen during UV exposure.

-